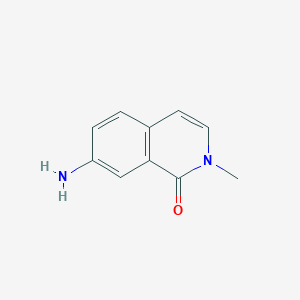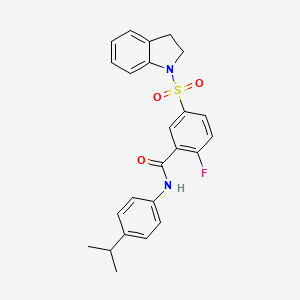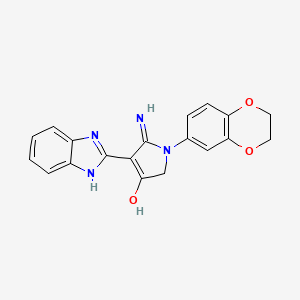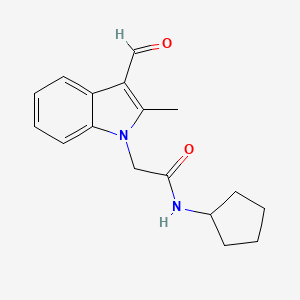
7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is a chemical compound with the CAS Number: 54931-59-8 . It has a molecular weight of 174.2 and its IUPAC name is 7-amino-2-methylisoquinolin-1 (2H)-one . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O/c1-12-5-4-7-2-3-8 (11)6-9 (7)10 (12)13/h2-6H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 174.2 . No additional physical or chemical properties were found in the search results.科学的研究の応用
Synthesis and Chemical Properties
Alternative Synthesis Methods : Glossop (2007) described an alternative synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one, indicating a focus on optimizing synthetic routes for dihydroisoquinolines, which can be applicable to 7-amino-2-methyl-1,2-dihydroisoquinolin-1-one as well (Glossop, 2007).
Synthesis of Derivatives : Ali, Fathalla, and Rayes (2008) efficiently synthesized derivatives of dihydroisoquinoline, highlighting the chemical versatility and potential for creating novel compounds based on the dihydroisoquinoline structure (Ali, Fathalla, & Rayes, 2008).
Novel Synthetic Pathways : Chaumontet, Piccardi, and Baudoin (2009) explored new methods for synthesizing dihydroisoquinolines, which could be relevant for developing innovative synthetic approaches for compounds like this compound (Chaumontet, Piccardi, & Baudoin, 2009).
Potential Therapeutic Applications
Anticancer Activity : Kubica et al. (2018) synthesized and evaluated the anticancer activity of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, suggesting potential therapeutic applications of similar compounds in cancer treatment (Kubica et al., 2018).
Evaluation Against Cancer Cell Lines : Valderrama et al. (2009) studied 7-aminoisoquinoline-5,8-quinone derivatives for their antitumor properties on cancer cell lines, indicating the relevance of dihydroisoquinoline derivatives in cancer research (Valderrama et al., 2009).
Neuroprotective and Pharmacological Aspects
Neuroprotection Mechanisms : Antkiewicz‐Michaluk et al. (2006) explored the neuroprotective properties of tetrahydroisoquinolines, providing insights into the potential neuroprotective effects of related compounds like this compound (Antkiewicz‐Michaluk et al., 2006).
Enzymatic Reduction of Isoquinolines : Mitsukura et al. (2013) reported the enzymatic reduction of dihydroisoquinolines, which could be relevant for understanding the pharmacological properties of this compound (Mitsukura et al., 2013).
Safety and Hazards
特性
IUPAC Name |
7-amino-2-methylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEZWBRGVNSRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2689850.png)


![2-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2689855.png)



![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2689861.png)
![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2689863.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2689869.png)
![1-methyl-2-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2689870.png)

